molecular formula C20H17F2N3O2 B5645129 N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5645129
M. Wt: 369.4 g/mol
InChI Key: JKZQLFZZHQXIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted at position 3 with a 2,5-dimethylphenyl group and an acetamide linker at position 2, terminating in a 2,4-difluorophenyl moiety. The dimethylphenyl group provides steric bulk and electron-donating effects, while the fluorine atoms enhance metabolic stability and influence lipophilicity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c1-12-3-4-13(2)15(9-12)17-7-8-20(27)25(24-17)11-19(26)23-18-6-5-14(21)10-16(18)22/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZQLFZZHQXIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may involve:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a difluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Dimethylphenyl Group: This can be accomplished through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or interaction with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Biological Activity

Overview

N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound classified within the pyridazine derivatives. Its unique structure features a difluorophenyl group, a dimethylphenyl group, and a pyridazinone moiety, which contribute to its potential biological activities. This compound is under investigation for various pharmacological effects, including anticancer and anti-inflammatory activities.

PropertyValue
Molecular Formula C20H17F2N3O2
Molecular Weight 369.4 g/mol
IUPAC Name N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
InChI Key YRBAJNNVQTWWCN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core : Achieved through cyclization of appropriate hydrazine derivatives with diketones.
  • Introduction of the Difluorophenyl Group : Conducted via nucleophilic aromatic substitution reactions.
  • Attachment of the Dimethylphenyl Group : Accomplished through Friedel-Crafts acylation or alkylation reactions.
  • Amidation : The final step involves forming the acetamide group using acyl chlorides or anhydrides.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the pyridazine series. For instance, compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving apoptosis induction and cell cycle arrest .

The evaluation often employs assays like MTT for cell viability, acridine orange/ethidium bromide staining for apoptosis detection, and caspase-3 activation assays to confirm apoptotic pathways .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. Its structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. The precise pathways remain an area for further research.

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyridazine derivatives found that compounds with structural similarities to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Inflammatory Response

Another research effort focused on assessing the anti-inflammatory properties of pyridazine derivatives revealed that certain analogs could significantly reduce inflammation markers in animal models. Although direct studies on the target compound are still needed, these findings suggest potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Substituent Analysis on the Pyridazinone Core

The pyridazinone ring’s substitution pattern significantly impacts electronic and steric properties:

Compound Name Pyridazinone Substituent Electronic Effect Evidence ID
Target Compound 3-(2,5-dimethylphenyl) Electron-donating -
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide 3-(4-chlorophenyl) Electron-withdrawing
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide 3-(3,4-dimethoxyphenyl) Electron-donating
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide 3-(2-fluoro-4-methoxyphenyl) Mixed (F: withdrawing; OMe: donating)

Key Observations :

  • Methoxy groups (in ) enhance solubility via polarity but may reduce membrane permeability.
  • Fluorine substitutions (in ) balance electronegativity and metabolic stability.

Substituent Analysis on the Acetamide-Linked Aromatic Ring

The acetamide-linked aromatic group influences target binding and pharmacokinetics:

Compound Name Acetamide-Linked Substituent Key Features Evidence ID
Target Compound 2,4-difluorophenyl High electronegativity, lipophilicity -
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide 3-chloro-4-fluorophenyl Mixed halogen effects
N-(2-Fluorophenyl)-2-[6-oxo-3-thiomorpholinylpyridazin-1-yl]acetamide 2-fluorophenyl + thiomorpholine Enhanced hydrogen bonding
2-(4-ethoxyphenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1-yl)ethyl)acetamide 4-ethoxyphenyl Increased lipophilicity (ethoxy group)

Key Observations :

  • Difluorophenyl (target) vs. chloro-fluorophenyl (): Fluorine’s smaller size may improve binding pocket fit compared to chlorine.

Physicochemical Properties

Molecular weight (MW) and functional groups influence drug-likeness:

Compound Name Molecular Formula MW (g/mol) Notable Groups Evidence ID
Target Compound C20H18F2N2O2 ~360.3 Difluorophenyl, dimethylphenyl -
N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl}phenyl)acetamide C20H16FN3O3 365.4 Fluorophenyl, acetyl
2-(4-ethoxyphenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1-yl)ethyl)acetamide C22H22FN3O3 395.4 Ethoxy, ethyl linker

Key Observations :

  • Acetylated derivatives () may exhibit altered metabolic pathways compared to non-acetylated analogs.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

Core Pyridazinone Formation : Cyclocondensation of hydrazines with diketones or keto-esters under acidic conditions .

Acetamide Coupling : Amidation via coupling agents (e.g., EDC/HOBt) between the pyridazinone intermediate and 2,4-difluoroaniline.

Key Reaction Parameters :

  • Temperature : 80–100°C for cyclization steps.
  • Solvent : Polar aprotic solvents (DMF, DMSO) for amidation.
  • Catalysts : Pd-based catalysts for aryl coupling (if applicable).

Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 6.5–8.5 ppm for aromatic protons) to validate intermediates .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Hydrazine hydrate, HCl, 90°C65–75≥95%
2EDC, DMF, RT50–60≥90%

Q. Q2. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Analyze 1H^1H/13C^{13}C NMR for aromatic (δ 6.5–8.5 ppm) and acetamide (δ 2.1–2.5 ppm) signals .
    • HRMS : Confirm molecular ion [M+H]+^+ (expected ~420–430 Da).
  • Physicochemical Profiling :
    • LogP : Use reversed-phase HPLC to estimate lipophilicity.
    • Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO .

Q. Q3. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Inflammation Models : COX-2 inhibition assays (ELISA) to assess anti-inflammatory activity .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

Substituent Variation : Synthesize analogs with:

  • Halogen replacements (e.g., Cl instead of F on the phenyl ring) .
  • Methyl/ethoxy groups on the pyridazinone core .

Biological Testing : Compare IC50_{50} values across analogs to identify critical substituents.

Data Analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .

Q. Table 2: Example SAR Data

AnalogSubstituent (R)MIC (µg/mL)IC50_{50} (µM)
12,4-diF12.58.2
23-Cl-4-F6.35.1

Q. Q5. What computational strategies are effective for predicting target binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR, COX-2) from PDB.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
  • Pharmacophore Modeling : Identify critical H-bond acceptors (pyridazinone oxygen) and hydrophobic regions (dimethylphenyl) .

Q. Q6. How should researchers resolve contradictions in biological data (e.g., varying IC50_{50}50​ across studies)?

Methodological Answer:

Standardize Assays : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%).

Validate Targets : Perform SPR or ITC to measure direct binding affinities .

Meta-Analysis : Compare data with structurally related compounds (e.g., fluorophenyl-pyridazinones) to identify trends .

Q. Q7. What methods are suitable for investigating its enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Fluorescence Quenching : Monitor tryptophan fluorescence in target enzymes (e.g., HDACs) upon compound binding .
  • X-Ray Crystallography : Co-crystallize with enzymes to resolve binding conformations .

Q. Q8. How can in vivo efficacy and toxicity be evaluated preclinically?

Methodological Answer:

  • Animal Models : Use murine xenografts (e.g., HCT-116 tumors) for antitumor efficacy .
  • PK/PD Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution.
  • Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.